molecular formula C24H21N5O2 B6552428 2-(4-ethylphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040685-13-9

2-(4-ethylphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6552428
CAS No.: 1040685-13-9
M. Wt: 411.5 g/mol
InChI Key: IHCGVIMTWJLKJN-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-5-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-ethylphenyl group at position 2 and a 3-(3-methylphenyl)-1,2,4-oxadiazole moiety at position 5 via a methylene linker. Its molecular formula is C₂₄H₂₂N₅O₂, with a molecular weight of 424.47 g/mol. The compound’s structure combines aromatic and heterocyclic systems, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial infections .

Properties

IUPAC Name

2-(4-ethylphenyl)-5-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2/c1-3-17-7-9-18(10-8-17)20-14-21-24(30)28(11-12-29(21)26-20)15-22-25-23(27-31-22)19-6-4-5-16(2)13-19/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCGVIMTWJLKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s ethyl and methyl groups increase its logP compared to analogues with polar substituents (e.g., hydroxymethyl in ).
  • Bioactivity Modulation : Chloro and methoxy groups in analogues (e.g., ) are associated with enhanced antimicrobial and anti-inflammatory activities.

Bioactivity Profile

Compound Class Bioactivity Mechanism/Target Reference
Pyrazolo[1,5-a]pyrazinones Antibacterial (e.g., Staphylococcus aureus), antifungal Membrane disruption, enzyme inhibition
1,2,4-Oxadiazole derivatives Anti-inflammatory, anticancer COX-2 inhibition, apoptosis induction
Pyrazolopyrimidinones Herbicidal activity (e.g., inhibition of acetolactate synthase) Enzyme inhibition

Notable Trends:

  • Antimicrobial Efficacy : Chlorophenyl-substituted analogues (e.g., ) show stronger activity against Gram-positive bacteria than the target compound’s ethylphenyl variant.
  • Herbicidal Potential: Pyrazolopyrimidinones (e.g., ) outperform pyrazinones in weed control due to their smaller size and higher solubility.

Physicochemical Properties

Property Target Compound 3-(Hydroxymethyl)-5-[(3-methyl-oxadiazolyl)methyl] Analogue 2-(4-Chlorophenyl)-5-(dimethoxyphenethyl) Analogue
Molecular Weight (g/mol) 424.47 337.33 439.91
H-Bond Donors 0 1 0
H-Bond Acceptors 5 6 5
LogP (Predicted) 3.8 2.1 4.2
Solubility (mg/mL) <0.1 (in water) 1.2 (in water) <0.1 (in water)

Critical Analysis :

  • The target compound’s low solubility aligns with its high logP, suggesting formulation challenges for aqueous delivery.
  • Analogues with hydroxymethyl groups () exhibit better solubility but reduced metabolic stability.

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